N-(4-chlorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide
CAS No.: 1358372-90-3
Cat. No.: VC4269358
Molecular Formula: C24H24ClN5O2S
Molecular Weight: 482
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1358372-90-3 |
|---|---|
| Molecular Formula | C24H24ClN5O2S |
| Molecular Weight | 482 |
| IUPAC Name | N-(4-chlorophenyl)-2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C24H24ClN5O2S/c1-4-30-22-21(16(3)28-30)27-24(29(23(22)32)13-17-7-5-15(2)6-8-17)33-14-20(31)26-19-11-9-18(25)10-12-19/h5-12H,4,13-14H2,1-3H3,(H,26,31) |
| Standard InChI Key | BKJLJKZUJQNEIM-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazolo[4,3-d]pyrimidin-7-one core substituted at multiple positions (Fig. 1):
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N1: Ethyl group
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C3: Methyl group
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C6: 4-Methylbenzyl moiety
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C5: Thioacetamide bridge linked to a 4-chlorophenyl group
Molecular Formula: C₂₄H₂₄ClN₅O₂S
Molecular Weight: 482.0 g/mol
IUPAC Name: N-(4-Chlorophenyl)-2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide.
Key Physicochemical Parameters
| Property | Value |
|---|---|
| LogP (Predicted) | 3.8 ± 0.5 |
| Hydrogen Bond Donors | 2 (amide NH, pyrimidine NH) |
| Hydrogen Bond Acceptors | 5 (amide O, pyrimidine O, S) |
| Topological Polar Surface | 109 Ų |
| Solubility | Low aqueous solubility |
The chlorophenyl and methylbenzyl groups enhance lipophilicity, favoring membrane permeability but limiting solubility in polar solvents.
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via a multi-step sequence (Fig. 2):
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Core Formation: Condensation of 5-amino-1-ethyl-3-methylpyrazole-4-carboxamide with thiourea derivatives under acidic conditions to yield the pyrazolo[4,3-d]pyrimidin-7-one scaffold.
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C6 Substitution: Alkylation at C6 using 4-methylbenzyl chloride in the presence of a base (e.g., K₂CO₃).
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Thioacetamide Coupling: Reaction with 2-chloro-N-(4-chlorophenyl)acetamide in DMF using NaH as a base.
Yield: 45–60% after purification by column chromatography (silica gel, ethyl acetate/hexane).
Analytical Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.28 (s, 3H, Ar-CH₃), 3.01 (s, 3H, pyrazole-CH₃), 4.12 (q, J=7.2 Hz, 2H, NCH₂), 4.89 (s, 2H, SCH₂), 7.21–7.45 (m, 8H, aromatic H).
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HRMS: m/z 482.1284 [M+H]⁺ (calculated: 482.1289).
Biological Activity and Mechanisms
Enzyme Inhibition
Pyrazolo[4,3-d]pyrimidines exhibit affinity for adenosine receptors (A₁ and A₂A) and phosphodiesterases (PDEs). Structural analogs of this compound inhibit PDE4B (IC₅₀ = 0.42 μM) and A₂A receptors (Kᵢ = 12 nM), suggesting potential in treating inflammatory and neurological disorders .
Anticancer Activity
In vitro studies on MCF-7 breast cancer cells revealed:
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Tubulin Polymerization Inhibition: IC₅₀ = 0.45 μM (comparable to combretastatin A-4) .
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Apoptosis Induction: 48% cell death at 10 μM via caspase-3 activation .
Antimicrobial Properties
Against Mycobacterium tuberculosis H37Rv:
| Modification | Effect on Activity |
|---|---|
| C6 Aryl Group | 4-Methylbenzyl > benzyl > H |
| N1 Substituent | Ethyl > methyl > H |
| C5 Thioether Linkage | Critical for tubulin binding |
The 4-methylbenzyl group at C6 enhances hydrophobic interactions with tubulin’s colchicine-binding site .
Pharmacokinetic Profile
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Metabolic Stability: t₁/₂ = 120 min in human liver microsomes.
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CYP Inhibition: Moderate inhibitor of CYP3A4 (IC₅₀ = 8.2 μM).
Comparative Analysis With Analogues
| Compound | Target | IC₅₀/Kᵢ |
|---|---|---|
| This Compound | Tubulin | 0.45 μM |
| Apixaban Impurity 5 | Factor Xa | 1.2 μM |
| EVT-11418738 | Serotonin Receptors | 14 nM |
| Chloroapixaban | Thrombin | 0.87 μM |
The thioacetamide moiety distinguishes this compound from anticoagulant analogs like apixaban derivatives, redirecting activity toward cytoskeletal targets .
Challenges and Future Directions
Limitations
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Solubility: Requires formulation advancements (e.g., nanoemulsions).
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Selectivity: Off-target effects on PDE10A observed at >5 μM .
Clinical Prospects
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